1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole-based compound featuring a carbaldehyde group at position 4 of the triazole ring and a 2-bromo-4-fluorophenyl substituent at position 1. This structure combines the reactive aldehyde moiety with halogenated aromatic groups, making it a versatile scaffold for synthesizing pharmacologically active molecules, metal-organic frameworks (MOFs), and protein modification reagents . The bromine and fluorine atoms introduce steric bulk and electronic effects, influencing reactivity, solubility, and binding interactions in biological or materials science applications .
Properties
IUPAC Name |
1-(2-bromo-4-fluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN3O/c10-8-3-6(11)1-2-9(8)14-4-7(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAKZWSPTPCNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Oxidation
Step 1: Formation of 1-substituted-1,2,3-triazol-4-methanol intermediate
- The synthesis begins with a copper(II) acetate-catalyzed cycloaddition between an aryl azide (e.g., 2-bromo-4-fluorophenyl azide) and a propargyl alcohol derivative.
- The reaction is conducted in tert-butanol under an argon atmosphere at room temperature for approximately 18 hours.
- The product is a 1-(2-bromo-4-fluorophenyl)-1,2,3-triazol-4-yl-methanol intermediate.
- Workup involves extraction with dichloromethane, washing, drying over sodium sulfate, and purification via silica gel chromatography using petroleum ether/ethyl acetate mixtures as eluents.
Step 2: Oxidation of the triazolylmethanol to triazole-4-carbaldehyde
- The hydroxymethyl group on the triazole ring is oxidized to the corresponding aldehyde using Jones reagent (CrO3/H2SO4 in acetone).
- The reaction is carried out at 0 °C for 15 minutes, followed by filtration and concentration.
- Purification by silica gel chromatography yields the target 1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde as a white solid with yields reported around 70-75%.
- Characterization data include IR absorption bands at ~1707 cm⁻¹ (aldehyde C=O stretch) and ^1H NMR signals at ~10 ppm corresponding to the aldehyde proton.
Summary Table: CuAAC and Oxidation Method
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-bromo-4-fluorophenyl azide, propargyl alcohol, Cu(OAc)₂ (5 mol%), t-BuOH, r.t., 18 h | 1-(2-bromo-4-fluorophenyl)-1,2,3-triazol-4-yl-methanol | 70-80 | Argon atmosphere, silica gel purification |
| 2 | Jones reagent (CrO₃/H₂SO₄), acetone, 0 °C, 15 min | This compound | 70-75 | Cold oxidation, careful workup |
This method is well-documented in synthetic organic chemistry literature and provides good regioselectivity and functional group tolerance.
Alternative Multicomponent Reaction Approach Using Aldehydes and Sodium Azide
A recent advancement in 1,2,3-triazole synthesis involves a metal-free multicomponent reaction:
- Aldehydes (including aromatic aldehydes) react with nitroalkanes and sodium azide in the presence of hexafluoroisopropanol (HFIP) as a hydrogen bond-donating solvent.
- This one-pot reaction sequentially forms one C–C bond and two C–N bonds, yielding N-substituted 1,2,3-triazoles.
- The reaction proceeds under mild conditions without metal catalysts, offering operational simplicity and high yields.
- Although this method is general for 1,2,3-triazole synthesis, it can be adapted to synthesize compounds like this compound by choosing the appropriate aldehyde and azide precursors.
Summary Comparison Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| CuAAC + Jones Oxidation | Azide + alkyne → triazolylmethanol → oxidation to aldehyde | High regioselectivity, well-established | Use of chromium reagents (toxic) | 70–80 (intermediate), 70–75 (final) |
| HFIP-Mediated Multicomponent Reaction | Aldehyde + nitroalkane + sodium azide in HFIP | Metal-free, mild, one-pot synthesis | Substrate scope may vary | High, variable |
| Suzuki–Miyaura Cross-Coupling | Coupling of triazole intermediate with arylboronic acid | Versatile functionalization | Requires Pd catalyst, elevated temp | 82–91 |
Chemical Reactions Analysis
1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromo substituent on the phenyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 246.05 g/mol. Its structure features a triazole ring that is known for its stability and versatility in chemical reactions. The presence of bromine and fluorine substituents enhances its reactivity and potential applications in various domains.
Medicinal Chemistry
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has shown promise in medicinal chemistry due to its potential as an antimicrobial and anticancer agent. The triazole moiety is often associated with biological activity:
- Antimicrobial Activity : Triazole derivatives have been reported to exhibit significant antibacterial and antifungal properties. Studies have indicated that modifications to the triazole ring can enhance these activities, making compounds like this compound of interest for developing new antimicrobial agents .
- Anticancer Properties : Research has suggested that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in various cancer cell lines .
Material Science
The unique properties of this compound also make it suitable for applications in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its ability to form stable covalent bonds allows it to be integrated into polymer matrices .
- Coordination Chemistry : This triazole derivative can act as a ligand in coordination compounds, which are useful in catalysis and as precursors for advanced materials .
Case Study 1: Antimicrobial Screening
A study focused on synthesizing various triazole derivatives, including this compound, demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The results indicated a correlation between the electronic properties of the substituents and antimicrobial efficacy .
Case Study 2: Polymer Development
Research conducted on the incorporation of triazole derivatives into polymer networks showed improved thermal stability and mechanical strength. The study highlighted how the structural integrity of materials could be enhanced by using compounds like this compound as cross-linking agents .
Mechanism of Action
The mechanism of action of 1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, the triazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. The bromo and fluoro substituents on the phenyl ring can enhance binding affinity and specificity to target molecules. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine in the target compound increases molecular weight (vs. fluorine) and may enhance halogen bonding in crystal packing or receptor interactions .
- Electronic Effects : Fluorine’s electronegativity increases the aldehyde’s electrophilicity, while bromine’s polarizability may stabilize charge-transfer complexes .
Comparison with Analogues :
- 1-(3-Fluorophenyl) Derivative: Synthesized from o-nitroaniline via diazotization and cyclization, with yields >90% under ethanol reflux .
- 1-(4-Nitrophenyl) Derivative : Requires nitro group reduction post-cyclization, introducing additional purification steps .
Physicochemical Properties
- Solubility : The bromine atom reduces solubility in polar solvents (e.g., water) compared to fluorine-only analogues .
- Thermal Stability : Halogenated aryl groups enhance thermal stability. For example, 1-(4-fluorophenyl) derivatives decompose above 200°C, while brominated variants may exhibit higher thresholds .
Research Tools and Characterization
Biological Activity
1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound belonging to the triazole class, known for its diverse biological activities. The presence of halogen substituents (bromo and fluoro) on the phenyl ring enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.06 g/mol. The compound features a triazole ring that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅BrFN₃O |
| Molecular Weight | 270.06 g/mol |
| IUPAC Name | 1-(2-bromo-4-fluorophenyl)triazole-4-carbaldehyde |
| CAS Number | 1487229-82-2 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of antifungal and antibacterial applications.
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of target enzymes.
- Enhanced Binding Affinity : The bromo and fluoro substituents enhance the binding affinity to biological targets, which may lead to increased potency in therapeutic applications.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have shown promising results against various fungal strains. A study demonstrated that triazole compounds can have minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against Candida albicans, significantly outperforming standard treatments like fluconazole .
Antibacterial Activity
Triazoles have also been evaluated for their antibacterial properties. Studies have shown that derivatives can inhibit growth against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures exhibited MIC values ranging from 0.125–8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Recent investigations into triazole derivatives have highlighted their potential as anticancer agents. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, certain triazole-based hybrids demonstrated significant cytotoxicity against various cancer cell lines .
Case Study 1: Antifungal Efficacy
A comparative study evaluated the antifungal activity of various triazole derivatives against Candida species. The study found that the compound exhibited a remarkable antifungal spectrum with an MIC significantly lower than that of traditional antifungals like fluconazole .
Case Study 2: Antibacterial Screening
In another study focusing on antibacterial properties, a series of triazole derivatives were screened against multi-drug resistant strains. The results indicated that compounds similar to this compound showed enhanced activity against resistant strains compared to existing antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
